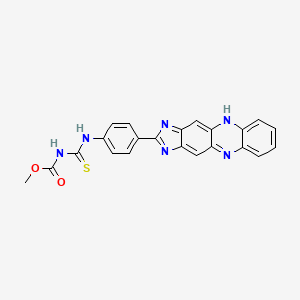
1',4'-Dihydro-2,3'-biquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL is a heterocyclic compound with the molecular formula C18H14N2 It belongs to the class of biquinolines, which are characterized by the presence of two quinoline units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL can be synthesized through various methods. One common approach involves the cyclization of 2-vinylquinolines under specific conditions. The reaction typically requires the presence of a strong acid catalyst and elevated temperatures to facilitate the cyclization process . Another method involves the use of organolithium compounds, which react with 2,3’-biquinolyl to form the desired product .
Industrial Production Methods: Industrial production of 1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially with organolithium reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Organolithium compounds, often in the presence of a coordinating solvent like tetrahydrofuran (THF).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted biquinolines depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL can be compared with other similar compounds such as:
2,3’-Biquinolyl: Shares a similar core structure but differs in the degree of hydrogenation.
Quinoline Derivatives: These compounds have a single quinoline unit and exhibit different chemical properties.
Dihydroquinolines: Similar in structure but differ in the position and number of hydrogen atoms.
Uniqueness: 1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL is unique due to its specific hydrogenation pattern and the presence of two quinoline units, which confer distinct chemical and biological properties.
Conclusion
1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable building block for the synthesis of complex molecules and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C18H14N2 |
|---|---|
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
2-(1,4-dihydroquinolin-3-yl)quinoline |
InChI |
InChI=1S/C18H14N2/c1-4-8-17-13(5-1)9-10-18(20-17)15-11-14-6-2-3-7-16(14)19-12-15/h1-10,12,19H,11H2 |
InChI-Schlüssel |
YOLPBYCEOGAYML-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2NC=C1C3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[2-(phenylsulfonyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B11985883.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11985894.png)

![N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11985899.png)

![N'-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11985906.png)

![2-methyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]propanamide](/img/structure/B11985911.png)
![N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11985918.png)
![Pentyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11985920.png)
![3-(4-isopropoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985922.png)
![4-tert-butyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}benzamide](/img/structure/B11985933.png)

